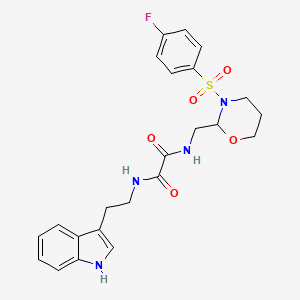

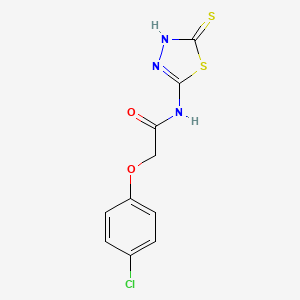

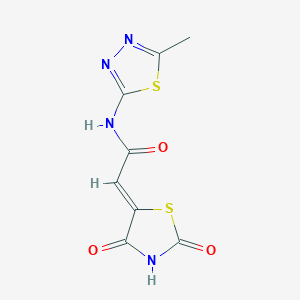

N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indole derivatives are bioactive aromatic compounds that have shown clinical and biological applications . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Oxalamide is a functional group containing a carbonyl group flanked by two amide groups.

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Indole is a heterocyclic compound, meaning it contains atoms of at least two different elements in its ring structure .Aplicaciones Científicas De Investigación

Compound Synthesis

The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide involves the reaction of tryptamine with various agents. Manolov et al. (2020) described the preparation of a similar compound, N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, by reacting tryptamine with flurbiprofen. This process included the use of N,N’-Dicyclohexylcarbodiimide as a coupling agent, emphasizing the compound's potential as part of treatments, such as SARS-CoV-2 treatment trials, due to its similarity with Brequinar (Manolov, Ivanov, & Bojilov, 2020).

Chemical Properties and Interactions

The unique molecular structures of compounds in this category, such as flubendiamide, showcase novel substituents and exhibit strong insecticidal activity against lepidopterous pests. The compound's structure, characterized by a heptafluoroisopropyl group and a sulfonylalkyl group, contributes to its distinct mode of action and safety for non-target organisms (Tohnishi et al., 2005). Similarly, Satheeshkumar et al. (2020) synthesized a novel dispiro compound and analyzed its molecular electrostatic potential, non-covalent interactions, and Hirshfeld Surface analysis, highlighting the chemical reactivity sites responsible for the compound's properties (Satheeshkumar et al., 2020).

Applications in Healthcare

Antiviral and Antimicrobial Applications

Ivashchenko et al. (2014) investigated the antiviral activity of substituted ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates against viruses like influenza A and hepatitis C. Although most synthesized compounds showed minimal activity, a few exhibited notable effects against specific cell lines, suggesting potential for further exploration in antiviral therapy (Ivashchenko et al., 2014). Furthermore, compounds synthesized from indapamide showed proapoptotic activity on melanoma cell lines, indicating potential applications in cancer treatment (Yılmaz et al., 2015).

Propiedades

IUPAC Name |

N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O5S/c24-17-6-8-18(9-7-17)34(31,32)28-12-3-13-33-21(28)15-27-23(30)22(29)25-11-10-16-14-26-20-5-2-1-4-19(16)20/h1-2,4-9,14,21,26H,3,10-13,15H2,(H,25,29)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFWKZDEPDSECD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B2636596.png)

![2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B2636599.png)

![2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2636600.png)

![2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B2636604.png)

![(E)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)propan-2-ylidene]hydroxylamine](/img/structure/B2636607.png)